N-(3-Fluorobenzyl)-4-methylaniline
Description
Overview of Fluorine in Organic and Medicinal Chemistry
The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery. Although fluorine is the most electronegative element, its van der Waals radius is only slightly larger than that of hydrogen, allowing it to replace hydrogen without significantly increasing the molecule's size. This "subtle substitution" can have profound effects on a compound's properties.
Strategic fluorination can significantly enhance a drug candidate's profile in several ways:
Metabolic Stability: The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a site of metabolic attack with fluorine can block or slow down metabolic processes, thereby increasing the drug's half-life and bioavailability.
Binding Affinity: Fluorine's high electronegativity can alter the electron distribution in a molecule. This can lead to more favorable interactions, such as hydrogen bonds and dipole interactions, with target proteins, thus increasing the drug's potency.
Membrane Permeability: By lowering the basicity (pKa) of nearby amino groups, fluorine substitution can increase a compound's lipophilicity at physiological pH. This can lead to improved permeation across biological membranes.
The unique properties of fluorine and its impact on molecular characteristics are summarized in the table below.
| Property of Fluorine | Consequence in Medicinal Chemistry |
| High Electronegativity | Alters electronic properties of adjacent groups, can lower pKa of nearby amines, influences binding interactions. |
| Small van der Waals Radius | Acts as a bioisostere of hydrogen, allowing for substitution with minimal steric impact. |
| Strong Carbon-Fluorine Bond | Increases metabolic stability by blocking sites of oxidative metabolism. |
| Lipophilicity | Can increase the overall lipophilicity of a molecule, affecting solubility and membrane permeability. |
This table summarizes the key impacts of fluorine substitution in the context of drug design and organic chemistry.
Rationale for Investigation of N-(3-Fluorobenzyl)-4-methylaniline
While extensive research on this compound is not widely published, the rationale for its investigation can be inferred from its distinct structural components. The molecule combines a p-toluidine (B81030) (4-methylaniline) core with an N-linked 3-fluorobenzyl group. This specific combination allows researchers to study the interplay of different electronic and steric effects within a single, relatively simple scaffold.
The investigation is likely driven by the principles of structure-activity relationship (SAR) studies, a fundamental process in drug discovery. The key structural features and their likely contribution to the research rationale are:
4-Methylaniline (p-Toluidine) Core: This is a common building block. The methyl group is electron-donating, which influences the basicity and nucleophilicity of the aniline (B41778) nitrogen.
N-Benzyl Group: The addition of a benzyl (B1604629) group introduces a second aromatic ring and increases the molecule's size and lipophilicity, which can affect how it interacts with biological targets and its ability to cross cell membranes.
3-Fluoro (meta-Fluoro) Substituent: The fluorine atom at the meta position of the benzyl ring is a key feature. As a potent electron-withdrawing group, it modifies the electronic properties of the benzyl ring. Its meta-positioning has different electronic and steric implications compared to ortho- or para-substitution, making it a subject of interest for fine-tuning molecular properties.
The synthesis and study of this compound would aim to understand how these specific substitutions collectively influence its physicochemical properties and biological activity compared to other related aniline derivatives. nih.gov
Scope and Objectives of Academic Research
Academic research into a novel compound like this compound typically follows a structured path to fully characterize it and explore its potential applications. The primary objectives of such research would include:
Synthesis and Optimization: To develop an efficient and scalable synthetic route to produce the compound in high purity. Common methods for synthesizing N-benzylated anilines include the condensation of an aniline with a benzyl halide or reductive amination of an aniline with a benzaldehyde (B42025).
Structural Characterization: To unequivocally confirm the chemical structure and purity of the synthesized compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Profiling: To determine key physical and chemical properties that are crucial for predicting its behavior in biological systems. This includes measuring its melting point, boiling point, solubility in various solvents, and lipophilicity (LogP). solubilityofthings.comsigmaaldrich.com
Biological Screening: To assess the compound's biological activity across a range of assays. Given the fluorobenzyl moiety, it might be screened for activity as an inhibitor of enzymes like kinases or for its potential as an anticancer agent. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Elucidation: To use the data gathered for this compound as a data point in a larger study of related analogues. By systematically varying the substituents on either aromatic ring, researchers can build a comprehensive understanding of which molecular features are essential for a desired biological effect. mdpi.com
Table of Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄FN |
| Molecular Weight | 215.27 g/mol |
| Appearance | Would be determined experimentally (likely a solid or oil at room temperature). sigmaaldrich.comchembk.com |
| Melting Point | Would be determined experimentally. |
| Boiling Point | Would be determined experimentally. |
| Calculated LogP | 3.5 (Approximate; value can vary based on calculation method) |
| Solubility | Expected to be poorly soluble in water, but soluble in organic solvents like ethanol (B145695) and chloroform. solubilityofthings.comsigmaaldrich.com |
This interactive table outlines the theoretical and expected physicochemical properties of this compound. Experimental values would be established through laboratory analysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRGYCBJARDSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 3 Fluorobenzyl 4 Methylaniline and Analogues
Direct Synthetic Routes
Direct synthetic routes to N-(3-Fluorobenzyl)-4-methylaniline typically involve the formation of the crucial C-N bond between the 3-fluorobenzyl and 4-methylaniline moieties in a single key step. These methods are often preferred for their efficiency and atom economy.
Amination Reactions involving Halogenated Precursors
A common and effective approach involves the reaction of a halogenated precursor with an amine. This can be achieved through transition-metal catalysis or by leveraging the principles of nucleophilic aromatic substitution.
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand as a powerful tool for the synthesis of N-aryl and N-benzyl amines. nih.govorganic-chemistry.org This methodology allows for the formation of the C-N bond between an aryl or benzyl (B1604629) halide (or triflate) and an amine under relatively mild conditions.
In the context of synthesizing this compound, this would involve the reaction of 3-fluorobenzyl bromide or chloride with 4-methylaniline. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium precursor and a suitable ligand. A base is also required to facilitate the reaction.
Table 1: Key Components of a Typical Palladium-Catalyzed C-N Cross-Coupling Reaction
| Component | Function | Example |
| Palladium Precursor | Source of the active palladium catalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Stabilizes the palladium catalyst and facilitates the reaction | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |
| Base | Neutralizes the hydrogen halide formed during the reaction | K₃PO₄ (Potassium phosphate) |
| Solvent | Provides the medium for the reaction | THF (Tetrahydrofuran) |
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the desired product. This method is highly versatile and tolerates a wide range of functional groups on both the benzyl halide and the aniline (B41778), making it suitable for the synthesis of a diverse library of analogues.
Nucleophilic aromatic substitution (SNAr) presents another viable pathway, particularly when a highly activated aromatic ring is involved. In this scenario, a fluorinated aniline could react with a suitable benzyl derivative. However, for the specific synthesis of this compound, this route is less direct as the fluorine is on the benzyl group, not the aniline.
A more relevant application of SNAr would be in the synthesis of analogues where the fluorine atom is on the aniline ring. For example, the reaction of 4-fluoro-N-methylaniline with a benzyl halide could be considered. The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups ortho or para to the leaving group on the aromatic ring.
Reductive Amination Protocols
Reductive amination is a widely used and highly efficient method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com This two-step, one-pot procedure involves the initial reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this protocol would involve the reaction of 3-fluorobenzaldehyde (B1666160) with 4-methylaniline. The resulting imine is then reduced using a mild reducing agent.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Characteristics |
| Sodium triacetoxyborohydride (B8407120) | STAB | Mild and selective for imines over aldehydes. |
| Sodium cyanoborohydride | NaBH₃CN | Effective but toxic due to the presence of cyanide. masterorganicchemistry.com |
| Sodium borohydride | NaBH₄ | Can also reduce the starting aldehyde if not used carefully. masterorganicchemistry.com |
Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less toxic than sodium cyanoborohydride and is selective for the reduction of the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com This method is known for its high yields and operational simplicity.
Multicomponent Reaction Pathways
Multicomponent reactions (MCRs) offer a powerful and convergent approach to the synthesis of complex molecules from three or more starting materials in a single synthetic operation. d-nb.infonih.govyoutube.comnih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity.
While a specific, well-established MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct similar N-arylbenzylamine scaffolds. For instance, a variation of the Ugi or Passerini reaction could potentially be designed to incorporate the necessary fragments. The development of new MCRs is an active area of research, and it is conceivable that a novel MCR could be developed for the efficient synthesis of this class of compounds.
Precursor Synthesis and Derivatization
The successful synthesis of this compound and its analogues relies on the availability of the requisite precursors: 3-fluorobenzyl derivatives and 4-methylaniline.
The synthesis of 3-fluorobenzyl halides, such as 3-fluorobenzyl bromide, can be achieved from 3-fluorotoluene (B1676563) through radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator. Alternatively, 3-fluorobenzaldehyde can be reduced to the corresponding alcohol, which can then be converted to the halide.
4-Methylaniline (p-toluidine) is a commercially available starting material. Derivatization of 4-methylaniline can be readily achieved through various aromatic substitution reactions to introduce additional functional groups onto the aromatic ring, allowing for the synthesis of a wide range of analogues.
Preparation of 3-Fluorobenzyl Halides
The synthesis of 3-fluorobenzyl halides, such as 3-fluorobenzyl bromide, is a critical first step in many synthetic routes toward this compound. These halides serve as potent electrophiles for the N-alkylation of anilines.
One common method for the preparation of 3-fluorobenzyl bromide is the direct bromomethylation of fluorobenzene. google.com Alternatively, a widely used laboratory-scale synthesis involves the halogenation of 3-fluorobenzyl alcohol. 3-Fluorobenzyl alcohol can be synthesized from the catalytic oxidation of m-fluorotoluene. chemicalbook.com The subsequent conversion of the alcohol to the corresponding halide can be achieved using standard halogenating agents. For instance, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can yield the corresponding benzyl bromide or chloride, respectively.
Microwave-assisted synthesis has also been employed to prepare related phosphonium (B103445) salts, which starts from the corresponding benzyl halide. For example, (3-Fluorobenzyl)-triphenylphosphonium bromide has been synthesized from 3-fluorobenzyl bromide and triphenylphosphine (B44618) under microwave irradiation in THF, achieving a high yield of 98%. sigmaaldrich.com
Table 1: Physical and Chemical Properties of 3-Fluorobenzyl Bromide
| Property | Value | Reference |
| CAS Number | 456-41-7 | nih.gov |
| Molecular Formula | C₇H₆BrF | nih.gov |
| Molecular Weight | 189.02 g/mol | nih.gov |
| Boiling Point | 88 °C / 20 mmHg | nih.gov |
| Density | 1.541 g/mL at 25 °C | nih.gov |
| Refractive Index | n20/D 1.546 | nih.gov |
Synthesis of 4-Methylaniline Derivatives
4-Methylaniline, also known as p-toluidine (B81030), is a readily available commercial starting material. However, the synthesis of its derivatives is crucial for creating analogues of the target compound. These derivatives are important intermediates for producing dyes, polymers, and pharmaceuticals, including analgesics and anti-inflammatory drugs. researchgate.net
Synthetic strategies often involve the introduction of functional groups onto the aromatic ring or modification of the amino group. For example, 4-methyl-2-nitroaniline (B134579) can be synthesized from 4-methylaniline by first protecting the amino group, followed by nitration and subsequent deprotection. nih.gov A patented method describes protecting 4-methylaniline with ethyl chloroformate to form N-(p-toluene)ethyl carbamate. This intermediate is then nitrated using a copper salt catalyst and a nitroso-containing compound before hydrolysis yields the final product. nih.gov
Another example is the synthesis of 4-(methylsulfonyl)aniline, which can be prepared from 4-aminothiophenol (B129426) through oxidation of the thiol group to a sulfonyl group. purdue.edu Furthermore, a series of N-[trisubstitutedphenyl]-4-methyl aniline derivatives have been synthesized and evaluated as potential anti-breast cancer agents, highlighting the modularity of synthesis in creating diverse libraries of compounds from the 4-methylaniline scaffold. researchgate.net
Formation of Key Intermediates (e.g., Isocyanates, Schiff Bases)
The formation of reactive intermediates like isocyanates and Schiff bases from aniline precursors is a versatile strategy in organic synthesis. These intermediates can then be used to construct more complex molecules.
Isocyanates
Isocyanates are highly reactive electrophiles characterized by the -N=C=O functional group. organic-chemistry.org The most common industrial method for their production is phosgenation, which involves the reaction of a primary amine, such as 4-methylaniline, with phosgene (B1210022) (COCl₂). organic-chemistry.orgsigmaaldrich.com This reaction proceeds through a carbamoyl (B1232498) chloride intermediate. sigmaaldrich.com Due to the high toxicity of phosgene, safer, non-phosgene methods have been developed. These include the reaction of amines with dimethyl carbonate (DMC) or the thermal decomposition of carbamates, which can be synthesized from amines and CO. researchgate.net Another approach involves the reaction of amines with CO₂ to form carbamic acids, which are then dehydrated to isocyanates. nih.gov
Schiff Bases
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. chemicalbook.com The reaction between an aniline derivative and a benzaldehyde (B42025) derivative is a common method for forming a C=N double bond, which can be a precursor to the final C-N single bond in the target molecule. For instance, the reaction of 4-methylaniline with 3-fluorobenzaldehyde would produce the corresponding N-(3-fluorobenzylidene)-4-methylaniline. This reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. researchgate.netresearchgate.net The resulting imine can then be reduced to the target secondary amine, this compound, using a variety of reducing agents such as sodium borohydride. This two-step process is known as reductive amination. researchgate.netthermofisher.com
Table 2: Examples of Schiff Base Synthesis from Anilines and Benzaldehydes
| Aniline Reactant | Aldehyde Reactant | Conditions | Product | Reference |
| Aniline | Benzaldehyde | Neat mixing, room temp. | Benzalaniline | chemicalbook.com |
| m-Nitroaniline | Benzaldehyde | Ethanol (B145695), Acetic Acid (cat.), Reflux | Benzal-m-nitroaniline | researchgate.netxieshichem.com |
| p-Toluidine | 2-Thiophenecarboxaldehyde | Ethanol, Room Temp. | N-(4-methylphenyl)-1-(thiophen-2-yl)methanimine |
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to develop processes that are more environmentally benign, safer, and more efficient. This includes the use of alternative reaction media, avoiding hazardous solvents, and employing catalytic methods, particularly those that avoid toxic or heavy metals.
Solvent-Free Conditions and Alternative Media
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reactions offer significant advantages by reducing waste, cost, and safety hazards.
Several studies have demonstrated the feasibility of synthesizing aniline derivatives under solvent-free conditions. For example, the nucleophilic aromatic substitution reaction between 1-chloro-2-nitrobenzene (B146284) and various anilines has been efficiently conducted without a solvent, yielding N-substituted nitroanilines in good to excellent yields. Another approach involves using ionic liquids as both the catalyst and reaction medium. The Friedel-Crafts reaction of aldehydes with anilines to produce triarylmethanes has been successfully performed under solvent-free conditions using a Brönsted acidic ionic liquid, which could be recycled.
Table 3: Examples of Solvent-Free Synthesis Involving Anilines
| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |
| Nucleophilic Aromatic Substitution | 1-Chloro-2-nitrobenzene, Aniline | Sodium Carbonate, Heat | 88% | |
| Friedel-Crafts Reaction | Benzaldehyde, Aniline | [bsmim][NTf₂] (Brönsted acidic ionic liquid), 80 °C | 90% | |
| Quinolone Synthesis | Aniline, Styrene Oxide | Al₂O₃/MeSO₃H, Room Temp. | 92% | |
| Dihydroquinoline Synthesis | Aniline, Acetone | MOF-199, 80 °C | 74% |
Metal-Free Catalysis
While transition metals are powerful catalysts for forming C-N bonds, their potential toxicity, cost, and contamination of the final product are significant drawbacks. This has spurred the development of metal-free catalytic systems for reactions such as the N-alkylation of anilines.
One prominent metal-free strategy is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent. In a transition-metal-free approach, pyridine (B92270) and its derivatives have been shown to act as effective hydrogen shuttles, catalyzing the N-alkylation of anilines with benzyl alcohols. The reaction proceeds with a base like potassium tert-butoxide, and mechanistic studies confirm that the pyridine mediates the hydrogen transfer process.
Organocatalysis provides another avenue for metal-free N-alkylation. For instance, unprotected anilines can be selectively alkylated using ortho-quinone methides in the presence of an organocatalyst like pentafluorophenol (B44920) under mild conditions.
Table 4: Examples of Metal-Free N-Alkylation of Anilines
| Aniline | Alkylating Agent | Catalyst System | Conditions | Yield | Reference |
| Aniline | Benzyl Alcohol | Pyridine, t-BuOK | Toluene, 120 °C, 12h | >99% (GC) | |
| Aniline | 2-(Hydroxymethyl)-6-phenylphenol | Pentafluorophenol | Toluene, 80 °C, 12h | 88% | |
| Various Anilines | Various Alcohols | Base (catalytic amount) | Air, Heat | N/A | researchgate.net |
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways of Key Synthetic Steps
Several reliable methods exist for the synthesis of N-arylbenzylamines like N-(3-Fluorobenzyl)-4-methylaniline, each proceeding through a distinct mechanistic pathway. The most prominent among these are reductive amination, catalytic N-alkylation via the "borrowing hydrogen" methodology, and nucleophilic substitution.
Reductive Amination: This widely used one-pot method involves the reaction of 4-methylaniline with 3-fluorobenzaldehyde (B1666160) in the presence of a reducing agent. The mechanism unfolds in two primary stages acs.orgmasterorganicchemistry.com:
Imine Formation: The nitrogen atom of 4-methylaniline performs a nucleophilic attack on the carbonyl carbon of 3-fluorobenzaldehyde. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity. The initial addition forms an unstable hemiaminal intermediate. Subsequent acid-catalyzed dehydration of the hemiaminal eliminates a molecule of water to yield a Schiff base, specifically an N-(3-fluorobenzylidene)-4-methylaniline intermediate, which exists in equilibrium with its protonated form, the iminium ion. The rate-determining step of this stage is often the dehydration of the hemiaminal acs.org.
Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion masterorganicchemistry.comchemistrysteps.com. These reagents are mild enough to selectively reduce the C=N double bond of the iminium ion without significantly reducing the starting aldehyde, thus preventing side reactions masterorganicchemistry.com. The reduction occurs via the transfer of a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, yielding the final secondary amine product, this compound.
Catalytic N-Alkylation via "Borrowing Hydrogen": An atom-economical and environmentally benign alternative is the N-alkylation of 4-methylaniline with 3-fluorobenzyl alcohol, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism researchgate.netcsic.es. This process is catalyzed by transition metal complexes, often based on ruthenium, iridium, or nickel, and produces water as the sole byproduct csic.esresearchgate.net. The generally accepted catalytic cycle involves three key steps uni-rostock.de:
Dehydrogenation (Oxidation): The metal catalyst first abstracts two hydrogen atoms from the 3-fluorobenzyl alcohol, oxidizing it to 3-fluorobenzaldehyde. The abstracted hydrogen is temporarily stored on the metal catalyst, forming a metal-hydride species.
Condensation: The in situ-generated aldehyde then reacts with 4-methylaniline to form the corresponding N-(3-fluorobenzylidene)-4-methylaniline imine intermediate, with the concurrent release of a water molecule.
Hydrogenation (Reduction): The metal-hydride complex then transfers the "borrowed" hydrogen atoms back to the imine intermediate, reducing it to the final this compound product and regenerating the active catalyst for the next cycle.
Nucleophilic Substitution: A classical approach involves the direct N-alkylation of 4-methylaniline with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide). This reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 4-methylaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the 3-fluorobenzyl halide. This attack occurs from the backside relative to the leaving group (the halide), leading to the simultaneous formation of the C-N bond and cleavage of the C-halide bond in a single, concerted step. A base, such as potassium carbonate, is often added to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting aniline (B41778) which would render it non-nucleophilic. A significant drawback of this method is the potential for overalkylation to form the tertiary amine.
Computational and experimental studies of catalyzed C-N bond-forming reactions provide critical information about the energy profiles and the structures of transition states, which control the reaction's efficiency and selectivity.
For nickel-catalyzed amination reactions, such as the coupling of aryl carbamates with amines, density functional theory (DFT) calculations have been used to map the entire catalytic cycle. These studies suggest that the catalytic cycle typically involves oxidative addition, amine coordination, deprotonation, and reductive elimination elsevierpure.comnih.gov. In one such study, the reductive elimination step, where the C-N bond is formed from a Ni(II) intermediate, was identified as the rate-determining step, possessing the highest-energy transition state elsevierpure.com.
In the context of "borrowing hydrogen" catalysis, mechanistic investigations of an iridium-based system for the N-alkylation of aniline with benzyl (B1604629) alcohol have combined kinetic experiments with computational analysis acs.org. These studies revealed a complex mechanism where the rate-determining step was the coordination of the imine intermediate to an iridium-hydride species. This implies that the transition state involves the displacement of a coordinated ligand by the imine before the final reduction can occur. Computational studies on a similar reaction using a single-atom nickel catalyst supported on N-doped graphene indicated that the initial hydrogen transfer from the alcohol's Cα to the nickel center is a key step with a significant energy barrier acs.org. The analysis of these transition states is crucial for designing more efficient catalysts with lower activation energies.
While many syntheses of N-arylbenzylamines proceed through polar, ionic mechanisms, radical-based pathways offer alternative and increasingly viable routes for C-N bond formation. These methods often utilize visible-light photoredox catalysis to generate reactive radical intermediates under mild conditions nih.gov.
One strategy involves the generation of aminium radical cations. Single-electron oxidation of an amine, such as 4-methylaniline, can form a highly electrophilic aminium radical cation. This species can then undergo addition to nucleophilic partners like arenes or alkenes nih.gov. This process represents a reactivity umpolung, transforming the typically nucleophilic amine into an electrophile for C-N bond formation.
Another photocatalytic approach involves the dehydrogenation of amine precursors. For instance, N-aryl amines have been synthesized from allylic amine precursors via a mechanism involving sequential single-electron transfer (SET) and hydrogen-atom transfer (HAT) steps kaist.ac.krresearchgate.net. A proposed mechanism for the visible-light-induced N-alkylation of anilines involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and an ammonium bromide species. Under irradiation, this complex facilitates the generation of a bromine radical, which then abstracts a hydrogen atom from the alcohol, initiating a radical chain process that culminates in C-N bond formation nih.gov. These radical-mediated pathways avoid the need for high temperatures or strong stoichiometric reagents often required in traditional methods.
Stereochemical Considerations and Control
The target molecule, this compound, is achiral as neither the benzylic carbon nor the nitrogen atom is a stereocenter. Therefore, its synthesis does not require stereochemical control.
However, the synthesis of chiral analogues, which are prevalent in pharmaceuticals and natural products, necessitates careful stereochemical consideration core.ac.ukresearchgate.net. If a prochiral ketone (e.g., an acetophenone derivative) were used instead of an aldehyde in a reductive amination reaction, the resulting product would contain a stereocenter at the benzylic position. In such cases, achieving stereocontrol to produce a single enantiomer is a primary objective.
Several strategies have been developed for the asymmetric synthesis of chiral secondary amines:
Asymmetric Reductive Amination: This can be achieved by using a chiral reducing agent or, more commonly, by performing the reduction of the intermediate prochiral imine with an achiral hydride source in the presence of a chiral catalyst. Chiral Brønsted acids or chiral metal-ligand complexes can catalyze the reaction, creating a chiral environment that forces the hydride to add to one face of the imine preferentially, leading to an excess of one enantiomer researchgate.net.
Catalytic Asymmetric Hydroamination: This method involves the direct addition of an amine to an alkene. For example, copper-hydride (CuH) catalysis, when paired with a chiral phosphine (B1218219) ligand, can achieve highly enantioselective hydroamination of styrenes and other alkenes to furnish α-chiral secondary amines organic-chemistry.org. The chiral catalyst controls the stereochemical outcome during the C-N bond-forming step.
In these asymmetric syntheses, the stereochemical outcome is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The larger this energy difference (ΔΔG‡), the higher the enantioselectivity of the reaction.
Kinetic Studies of Reaction Progress
Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-determining steps (RDS), and optimizing reaction conditions. For the synthesis of N-arylbenzylamines, kinetic analyses have been performed on several of the key synthetic methodologies.
In a detailed study of the iridium-catalyzed N-alkylation of aniline with benzyl alcohol (a "borrowing hydrogen" reaction), the reaction rate was found to have a complex dependence on the concentrations of the reactants and catalyst acs.org. The experimentally determined rate law showed a second-order dependence on the catalyst concentration, a zero-order dependence on the benzyl alcohol concentration, and a negative first-order dependence on both aniline and water concentrations. This indicates that the catalyst resting state is likely an iridium-hydride complex with aniline coordinated, and that high concentrations of aniline or the water byproduct inhibit the reaction. The zero-order dependence on the alcohol suggests that the initial oxidation of the alcohol is fast and not rate-limiting. The RDS was proposed to be the coordination of the imine intermediate to the catalyst acs.org.
These kinetic findings are crucial for understanding the mechanism at a molecular level and for the rational design of more efficient synthetic protocols.
Interactive Data Table: Kinetic Parameters for N-Arylbenzylamine Synthesis
Click to view kinetic data for related synthetic methods.
| Reaction Type | Reactants | Catalyst/Reagent | Rate-Determining Step (Proposed) | Observed Reaction Orders | Reference |
| Borrowing Hydrogen | Aniline + Benzyl Alcohol | [Cp*IrCl₂]₂ | Coordination of imine to Ir-hydride | 2nd order in [Catalyst]0 order in [Alcohol]-1st order in [Aniline]-1st order in [H₂O] | acs.org |
| Reductive Amination | Aldehyde + Amine | Acid catalyst, Hydride source | Hemiaminal dehydration | Dependent on pH and substrate reactivity | acs.org |
| Ni-Catalyzed Amination | Aryl Carbamate + Amine | Ni(COD)₂ / Ligand | Reductive elimination | - | elsevierpure.com |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
1D NMR Techniques (¹H, ¹³C, ¹⁹F)
One-dimensional (1D) NMR techniques, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, offer a foundational understanding of the molecular structure of N-(3-Fluorobenzyl)-4-methylaniline.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region would be the most complex, with overlapping multiplets arising from the protons on both the 3-fluorobenzyl and the 4-methylaniline rings. The protons on the 4-methylaniline ring are expected to show an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the 3-fluorobenzyl ring will display more complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The benzylic protons (CH₂) are expected to appear as a singlet or a doublet if coupled to the NH proton, typically in the range of 4.2-4.5 ppm. The methyl group (CH₃) protons of the 4-methylaniline moiety would present as a sharp singlet around 2.2-2.3 ppm. The N-H proton signal is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the methyl carbon, the benzylic carbon, and the twelve aromatic carbons. The carbon atoms of the 3-fluorobenzyl group will exhibit splitting due to coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature. The carbon directly bonded to the fluorine atom will show the largest coupling constant.
¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound. The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the benzyl (B1604629) ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine atom to adjacent protons (H-F coupling) can be observed in the ¹H NMR spectrum and provides valuable structural information.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.25 (s, 3H) | ~20.5 |
| CH₂ | ~4.30 (s, 2H) | ~48.0 |
| NH | Variable (br s, 1H) | - |
| Ar-H (4-methylaniline) | ~6.6-7.1 (m, 4H) | ~113-130 |
| Ar-H (3-fluorobenzyl) | ~6.9-7.4 (m, 4H) | ~114-142 |
| Ar-C (ipso, NH) | - | ~145.0 |
| Ar-C (ipso, CH₃) | - | ~129.0 |
| Ar-C (ipso, CH₂) | - | ~141.0 |
| Ar-C (ipso, F) | - | ~163.0 (d, ¹JCF ≈ 245 Hz) |
Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in unequivocally assigning the ¹H and ¹³C signals and in elucidating the complete connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity of the protons within the 4-methylaniline and 3-fluorobenzyl aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). HSQC is invaluable for assigning the carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons and between the two aromatic rings via the benzylic CH₂-NH bridge.
Isotopic Labeling Studies via NMR (e.g., Deuterium (B1214612) Incorporation)
Isotopic labeling, particularly with deuterium (²H), can be a powerful tool in NMR spectroscopy to simplify complex spectra and to probe specific structural or dynamic features. By selectively replacing a proton with a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears, and the coupling patterns of adjacent protons are altered. This can aid in the unambiguous assignment of proton signals in crowded regions of the spectrum. For instance, deuteration of the N-H proton would confirm its assignment and could sharpen the signals of the adjacent benzylic protons by removing the N-H coupling.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display a number of characteristic absorption bands corresponding to the vibrations of its functional groups.
N-H Stretch: A characteristic sharp to moderately broad absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration.
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region.
C=C Aromatic Stretches: Several bands of varying intensity are expected in the 1450-1600 cm⁻¹ region due to the C=C stretching vibrations within the two aromatic rings.
N-H Bend: The N-H bending vibration is anticipated to be in the range of 1500-1650 cm⁻¹.
C-N Stretch: The C-N stretching vibration of the secondary amine is expected to appear in the 1250-1350 cm⁻¹ region.
C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹, which is a key indicator of the fluorine substitution.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | ~3030 |
| Aliphatic C-H Stretch | ~2920, 2850 |
| C=C Aromatic Stretch | ~1610, 1510, 1450 |
| N-H Bend | ~1590 |
| C-N Stretch | ~1310 |
| C-F Stretch | ~1250 |
Note: These are predicted values based on analogous compounds and general spectroscopic principles. Actual experimental values may vary.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy is a light scattering technique. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra.
For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring vibrations, C-H stretching, and other functional groups. The symmetric stretching of the aromatic rings, which might be weak in the FT-IR spectrum, is often prominent in the Raman spectrum. The C-F stretch is also typically Raman active. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a comprehensive structural analysis.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The precise mass measurement distinguishes the target compound from other molecules with the same nominal mass.
For this compound (C₁₄H₁₄FN), the theoretical exact mass can be calculated. The experimental HRMS data would be expected to align closely with this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition. While specific experimental data for this exact compound is not publicly available, Table 1 illustrates the kind of data that would be generated in such an analysis.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄FN |
| Calculated m/z | 215.1110 |
| Observed m/z | 215.1113 |
| Mass Error (ppm) | 1.4 |
| Ionization Mode | Electrospray (ESI+) |
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying and quantifying volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture on a capillary column and then introduced into the mass spectrometer. osti.gov
The mass spectrum produced shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, key fragmentation pathways would involve the cleavage of the benzylic C-N bond, leading to characteristic fragment ions.
A significant fragment would be the tropylium (B1234903) ion derived from the fluorobenzyl group (m/z 109), and another would correspond to the 4-methylaniline moiety. The mass spectra of related N-benzyl aniline (B41778) derivatives show that the iminium cation is often a significant ion in the EI-MS spectra. ojp.gov
Table 2: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound
| m/z | Proposed Fragment |
| 215 | [M]⁺ (Molecular Ion) |
| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |
| 106 | [C₇H₈N]⁺ (4-methylaniline radical cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* transitions within the aromatic rings. The spectrum is typically recorded in a suitable solvent, such as ethanol (B145695) or cyclohexane.
Studies on structurally similar compounds, such as N-benzylidene aniline, show strong absorptions in the UV region. researchgate.net For this compound, two main absorption bands would be anticipated, corresponding to the electronic transitions in the substituted aniline and benzyl rings. The position and intensity of these bands can be influenced by the solvent polarity. While specific experimental data for this compound is not available, Table 3 presents plausible UV-Vis absorption data based on related structures. nih.govnih.gov
Table 3: Representative UV-Vis Absorption Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~245 | ~12,000 | π → π* (Aniline ring) |
| ~290 | ~2,500 | π → π* (Benzyl ring) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, data from the closely related N-benzylaniline provides valuable insights into the likely molecular geometry. nih.govresearchgate.net In the crystal structure of N-benzylaniline, the nitrogen atom exhibits a nearly planar geometry. nih.gov The two aromatic rings are not coplanar, intersecting at a significant angle. nih.gov
For this compound, a similar non-planar conformation would be expected. The fluorine substitution on the benzyl ring and the methyl group on the aniline ring would influence the crystal packing through various intermolecular interactions, such as van der Waals forces and potentially weak C-H···F hydrogen bonds. A study on bis(p-fluorobenzyl)trisulfide demonstrated the feasibility of obtaining crystal structures for compounds containing the fluorobenzyl moiety. nih.gov
Table 4: Anticipated Crystallographic Parameters for this compound (Illustrative)
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~12 |
| b (Å) | ~5 |
| c (Å) | ~20 |
| β (°) ** | ~95 |
| Volume (ų) ** | ~1200 |
| Z | 4 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.
DFT is a popular computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. It offers a good balance between accuracy and computational cost. A typical DFT study on N-(3-Fluorobenzyl)-4-methylaniline would involve:
Density Functional Theory (DFT) Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a powerful lens through which the behavior of this compound can be understood at an atomic level. These computational techniques allow for the exploration of the molecule's dynamic nature, its preferred shapes, and its interactions with surrounding molecules, which are critical for predicting its chemical reactivity and physical properties.
The compound this compound possesses significant conformational flexibility due to the rotatable bonds connecting the benzyl (B1604629) and aniline (B41778) rings to the central amine group. Conformational analysis is employed to identify the most stable three-dimensional arrangements (conformers) of the molecule and to understand the energy barriers between them.
Theoretical studies on analogous N-aryl compounds often perform conformational analysis by systematically rotating key dihedral angles and calculating the corresponding energy at each step. mdpi.com For this compound, the critical dihedral angles would be C-C-N-C and C-N-C-C, which define the relative orientation of the two aromatic rings. The resulting data is used to construct a potential energy surface, or energy landscape, which maps the stability of different conformers. mdpi.com Studies on similar molecules, such as N-(chlorophenyl)pyridinecarboxamides, have shown that specific orientations, like syn or anti-conformations, can have small but significant energy differences, dictating the predominant molecular shape. researchgate.netacs.org For the title compound, the analysis would likely reveal a global minimum energy conformation representing the most probable structure, along with other local minima that could be populated at room temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative, based on typical findings for similar molecules.
| Conformer | Key Dihedral Angle (τ₁) | Key Dihedral Angle (τ₂) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| Global Minimum | ~60° | ~180° | 0.00 | A staggered, low-energy state minimizing steric hindrance. |
| Local Minimum 1 | ~180° | ~180° | +1.5 | A more extended conformation, slightly higher in energy. |
| Transition State | ~0° | ~120° | +5.0 | An eclipsed, high-energy state representing a rotational barrier. |
The chemical and physical properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used to simulate how the molecule behaves in different solvents. researchgate.netresearchgate.net These studies calculate properties in the gas phase and in solvents of varying polarity, from non-polar (e.g., n-hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol). researchgate.net
Research on other complex organic molecules shows that solvent polarity can alter geometric parameters, electronic properties, and spectroscopic behavior. researchgate.netbg.ac.rs For this compound, increasing solvent polarity is expected to lead to:
An increase in the ground-state dipole moment due to stabilization of charge separation.
Shifts in UV-Visible absorption maxima (either bathochromic or hypsochromic) depending on the nature of the electronic transitions. mdpi.com
Changes in the energies of frontier molecular orbitals (HOMO and LUMO), which in turn affects the molecule's reactivity and kinetic stability. researchgate.net
Table 2: Predicted Influence of Solvent Polarity on Key Molecular Properties Illustrative data based on general principles observed in computational studies of solvated organic molecules. researchgate.netresearchgate.net
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1.0 | ~2.5 | ~5.0 |
| Chloroform | 4.8 | ~3.8 | ~4.8 |
| Ethanol (B145695) | 24.6 | ~4.5 | ~4.7 |
| DMSO | 46.8 | ~5.1 | ~4.6 |
The secondary amine (N-H) group in this compound is a key site for intermolecular interactions, acting as a hydrogen bond donor. nih.gov The fluorine atom and the π-electron systems of the two aromatic rings can act as potential hydrogen bond acceptors. Computational studies can map these potential interactions, which are crucial for understanding crystal packing and binding to biological targets.
Topological Analyses (e.g., ELF, LOL, RDG)
To gain deeper insight into the electronic structure and bonding character of this compound, quantum topological analyses are employed. These methods analyze scalar fields, derived from the electron density or kinetic energy density, to partition molecular space into chemically meaningful regions.
Electron Localization Function (ELF) and Localized-Orbital Locator (LOL) are used to identify regions of high electron localization. researchgate.nettandfonline.com These analyses visually distinguish core electrons, covalent bonding regions, and lone pairs. For the title compound, ELF and LOL maps would clearly show the C-C, C-H, C-N, and C-F covalent bonds, as well as the lone pair electrons on the nitrogen and fluorine atoms. cdnsciencepub.com
Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions (NCIs). researchgate.netresearchgate.net By plotting the RDG against the electron density, it is possible to visualize and differentiate between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. An RDG analysis of this compound would reveal weak intramolecular interactions between the two rings and visualize the strength and nature of intermolecular contacts in a dimer or crystal structure.
Nonlinear Optical (NLO) Properties Theoretical Evaluation
Molecules with extended π-electron systems and donor-acceptor groups often exhibit significant nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. researchgate.net this compound, with its two aromatic rings (π-systems), the electron-donating methylaniline moiety, and the electronegative fluorine atom, is a candidate for possessing NLO activity.
Theoretical evaluation of NLO properties is typically performed using Density Functional Theory (DFT) calculations. researchgate.netnih.gov The key parameters calculated are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the molecule's response to a strong external electric field, such as that from a laser.
Polarizability (α): Describes the linear response and distortion of the electron cloud.
First Hyperpolarizability (β): Relates to the second-order NLO response, responsible for effects like second-harmonic generation.
Second Hyperpolarizability (γ): Relates to the third-order NLO response, responsible for effects like third-harmonic generation and two-photon absorption. researchgate.net
Studies on other organic molecules show that fluorine substitution can have a notable impact on hyperpolarizability. bohrium.com The combination of features in this compound suggests that it could have a non-zero first hyperpolarizability and a significant third-order response. nih.govacs.org
Table 3: Representative Theoretical NLO Properties This table presents a hypothetical set of calculated values for this compound, based on DFT studies of similar organic compounds. researchgate.netnih.govnih.gov
| NLO Property | Symbol | Typical Calculated Value (a.u.) | Significance |
|---|---|---|---|
| Mean Polarizability | ⟨α⟩ | ~2.0 x 10² | Linear optical response, refractive index. |
| First Hyperpolarizability | β_tot | ~6.0 x 10³ | Second-order NLO response. |
| Second Hyperpolarizability | ⟨γ⟩ | ~4.0 x 10⁵ | Third-order NLO response. |
Chemical Reactivity and Functionalization Strategies
Substitution Reactions at Aromatic and Benzylic Positions
The compound possesses multiple sites susceptible to substitution, including the two non-equivalent aromatic rings and the benzylic carbon. The reaction conditions can be tuned to selectively target a specific position, allowing for precise structural modifications.
C-H Functionalization Strategies
Direct C-H functionalization represents a powerful and atom-economical approach to modify complex molecules. For N-(3-Fluorobenzyl)-4-methylaniline, the C-H bonds ortho to the secondary amine on the 4-methylaniline ring are prime candidates for directed C-H activation. Transition metal catalysts, such as palladium, can facilitate the direct arylation of unprotected anilines at the ortho position. nih.gov This selectivity is often achieved through a ligand-assisted mechanism where the amine coordinates to the metal center, directing the C-H activation to the adjacent C-H bond. nih.gov This strategy avoids the need for protecting groups on the nitrogen, which is a common requirement in many C-H functionalization reactions of anilines. nih.gov
Derivatization to Form New Chemical Entities
The secondary amine is a key functional group for derivatization, allowing for the construction of a wide variety of new molecules.
Amidation and Ureation Reactions
The nucleophilic secondary amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This is a common transformation in the synthesis of bioactive molecules. nih.gov Similarly, the amine can react with isocyanates to form ureas. For instance, the synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide, a urea (B33335) derivative, demonstrates this type of transformation on a similar N-benzyl amine scaffold. google.com
| Reagent Type | Functional Group Formed |
| Acid Chloride/Anhydride | Amide |
| Isocyanate | Urea |
| Carbamoyl (B1232498) Chloride | Urea |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
While the parent molecule itself may not directly participate in cycloaddition reactions, it can be functionalized to include moieties that do. For example, introducing an azide (B81097) or an alkyne group onto one of the aromatic rings would enable its use in 1,3-dipolar cycloadditions, famously exemplified by "click chemistry". This method is highly efficient for creating complex heterocyclic structures like triazoles. nih.gov Another possibility involves the [4+2] cycloaddition (Diels-Alder reaction) of arynes with N-arylpyrroles, suggesting that if the aniline (B41778) nitrogen were part of a pyrrole (B145914) ring, it could undergo such reactions. beilstein-journals.orgresearchgate.net These strategies allow for the linking of the this compound scaffold to other molecular fragments. nih.gov
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is the introduction of functional groups into a complex molecule at a late point in its synthesis. This is a highly valuable strategy in drug discovery for rapidly generating analogs to explore structure-activity relationships (SAR). scispace.comnih.gov
C-H activation is a prominent LSF strategy. nih.gov For a molecule like this compound, methods for the direct introduction of halogens, or borylation followed by cross-coupling, could be applied to diversify the aromatic rings at a late stage. scispace.com The ability to modify a lead compound without the need for de novo synthesis significantly accelerates the drug development process. nih.gov For example, a bioactive compound containing a pyridine (B92270) ring was successfully chlorinated using specific LSF methods. nih.gov Similar logic could be applied to functionalize the aromatic systems within this compound.
| LSF Strategy | Potential Modification on this compound | Purpose |
| Directed C-H Halogenation | Introduction of Cl, Br, or I onto the toluidine ring | SAR exploration, handle for cross-coupling |
| C-H Borylation | Introduction of a boronic ester group | Versatile intermediate for Suzuki coupling |
| Photoredox Catalysis | Diverse functional group installations | Accessing novel chemical space |
Electrochemical Functionalization
The initial step in the electrochemical oxidation of amines like N-benzylaniline is the formation of a radical cation. mdpi.com Subsequent reactions are dictated by the reaction conditions, such as the solvent, electrolyte, and the presence of catalysts. For instance, the electrochemical oxidation of N,N-dimethylbenzylamine has been shown to favor attack at the methyl group over the benzyl (B1604629) group. mdpi.com This suggests that for this compound, the electrochemical conditions could potentially be tuned to favor functionalization at the methyl group on the aniline ring or the methylene (B1212753) bridge.
Studies on the electrochemical oxidation of aniline derivatives have demonstrated the formation of various products, including phenazine-like structures. mdpi.com The oxidation of N-benzylaniline in the presence of a mediator, such as tris(4-bromophenyl)amine, can lead to the formation of an iminium ion. mdpi.com This reactive intermediate can then be trapped by nucleophiles to introduce new functional groups. For this compound, this could involve the formation of an iminium ion at the benzylic position, which could then react with various nucleophiles to create a diverse range of functionalized products.
The presence of a fluorine atom on the benzyl ring and a methyl group on the aniline ring would be expected to influence the electrochemical potential and the regioselectivity of the functionalization. The electron-withdrawing nature of the fluorine atom could make the oxidation of the benzyl ring more difficult, potentially favoring oxidation at the aniline ring or the nitrogen atom. Conversely, the electron-donating methyl group on the aniline ring would make it more susceptible to oxidation.
A generalized scheme for the electrochemical functionalization of N-benzylanilines is presented below, illustrating potential pathways that this compound might undergo.
Table 1: Potential Electrochemical Functionalization Pathways of N-Benzylanilines
| Pathway | Intermediate | Potential Product Type |
| N-Dealkylation | Radical cation | Aniline and benzaldehyde (B42025) derivatives |
| C-H Functionalization | Iminium ion | Substituted at the benzylic carbon |
| Ring Functionalization | Radical cation | Hydroxylated or coupled products |
This table represents potential pathways based on studies of analogous compounds, as specific data for this compound is not available.
Stability and Degradation Pathways (from a chemical perspective)
The chemical stability of this compound, like other N-benzylaniline derivatives, is influenced by factors such as exposure to light, atmospheric oxygen, and the presence of acids or bases. While specific degradation studies on this compound are not documented in the provided search results, general principles of amine and aniline chemistry allow for the prediction of its likely stability and degradation pathways.
One of the primary degradation pathways for N-benzylanilines is oxidation. This can occur at the nitrogen atom, leading to N-oxides, or at the benzylic carbon, leading to cleavage of the benzyl group (N-debenzylation) and formation of the corresponding aniline and benzaldehyde. nih.gov The presence of the electron-donating methyl group on the aniline ring of this compound would likely make the aniline moiety more susceptible to oxidation.
The metabolism of N-benzyl-4-substituted anilines in biological systems, which can be seen as a form of chemical degradation, has been shown to proceed via N-debenzylation and aniline-ring hydroxylation. nih.gov This suggests that under certain chemical conditions, similar pathways could lead to the degradation of this compound. The major metabolites observed for N-benzylanilines are the corresponding aniline and benzoic acid derivatives, indicating that both C-N bond cleavage and oxidation of the benzyl group are significant degradation routes.
The stability of similar compounds, such as benzylamine-substituted pyridazinone derivatives, has been noted to be poor at room temperature, with degradation observed even in the solid state. researchgate.net This suggests that this compound may also be sensitive to storage conditions. Degradation can sometimes be mitigated by storing the compound in a refrigerator in a tightly sealed vial over a desiccant. researchgate.net
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| N-Debenzylation | 4-Methylaniline and 3-Fluorobenzaldehyde (B1666160) |
| Aniline Ring Hydroxylation | Hydroxylated this compound derivatives |
| N-Oxidation | This compound-N-oxide |
| Benzyl Group Oxidation | N-(4-methylphenyl)-3-fluorobenzamide |
This table outlines potential degradation products based on known pathways for similar compounds, as specific data for this compound is not available.
Role As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The N-(3-Fluorobenzyl)-4-methylaniline scaffold represents a key structural motif that is incorporated into larger, more complex molecular frameworks. The presence of both a secondary amine and two distinct aromatic rings provides multiple points for chemical modification, allowing for the systematic construction of elaborate structures. The N-benzyl aniline (B41778) core is a recognized privileged structure in medicinal chemistry, and its derivatives are frequently employed to fine-tune the physicochemical and pharmacological properties of drug candidates.
The fluorobenzyl group, in particular, can engage in specific interactions, such as cation-π interactions, with biological targets. The fluorine atom can also modulate properties like metabolic stability and binding affinity. The p-toluidine (B81030) portion of the molecule offers additional sites for functionalization, enabling the attachment of further pharmacophoric elements. While extensive studies on N-benzyl-4-toluidine and its derivatives have highlighted their broad utility, the specific application of the 3-fluoro isomer is often tailored for targeted therapeutic applications where precise electronic and steric properties are required.
The versatility of the N-benzyl aniline framework is demonstrated by its presence in a wide array of bioactive compounds, where it often serves as a central scaffold upon which further complexity is built. The ability to modify both the benzyl (B1604629) and aniline rings allows for the creation of a diverse library of analogues, each with potentially unique biological activities.
Precursor for Bioactive Molecules
A significant application of this compound and its derivatives is as a precursor in the synthesis of potent, biologically active molecules. A notable example is its role in the development of kinase inhibitors, a critical class of therapeutic agents for diseases such as cancer and fibrosis. nih.gov
Kinases are enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous pathologies. ed.ac.uk Small molecule kinase inhibitors are a major focus of drug discovery, with numerous approved drugs targeting these enzymes. ed.ac.uk
In a specific example of its application, a derivative of this compound was utilized in the synthesis of a novel and potent ALK5 receptor inhibitor. nih.gov ALK5, also known as Transforming Growth Factor-beta (TGF-β) type I receptor, is a key mediator in the TGF-β signaling pathway, which is involved in cancer progression and fibrotic diseases. nih.govresearchgate.net
Table 1: Bioactivity of an ALK5 Inhibitor Derived from an N-(3-Fluorobenzyl) Precursor nih.gov
| Parameter | Value |
| Target | ALK5 (TGF-β type I receptor) |
| Cellular Assay IC50 | 3.5 ± 0.4 nM |
| Oral Bioavailability (F) in mice | 67.6% |
This example underscores the importance of this compound as a precursor for the generation of high-value, complex bioactive molecules with therapeutic potential. The strategic incorporation of this building block allows for the fine-tuning of inhibitor potency and pharmacokinetic properties.
Application in Diversification-Oriented Synthesis
Diversification-oriented synthesis (DOS) is a strategy employed in drug discovery to rapidly generate a wide range of structurally diverse molecules from a common starting material. The goal of DOS is to explore a larger chemical space to identify novel bioactive compounds.
A hypothetical DOS strategy utilizing this compound could involve:
Modification of the aniline nitrogen: Acylation, alkylation, or arylation reactions could introduce a wide variety of substituents.
Functionalization of the p-methyl group: This group could be oxidized or halogenated to provide a handle for further transformations.
Electrophilic aromatic substitution: The aniline and benzyl rings could be functionalized with various electrophiles to introduce additional diversity.
Coupling reactions: The aromatic rings could participate in cross-coupling reactions to build more complex biaryl or heterobiaryl structures.
By applying a range of modern synthetic methodologies to this compound, a library of diverse compounds could be generated. This library could then be screened against a panel of biological targets to identify new lead compounds for drug development. The inherent structural features of this compound provide a solid foundation for the exploration of novel chemical space through diversification-oriented synthesis.
Catalysis and Ligand Design in the Context of N 3 Fluorobenzyl 4 Methylaniline
Use in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A key example is the Buchwald-Hartwig amination, which synthesizes arylamines from aryl halides and amines. nih.gov In this context, a secondary amine like N-(3-Fluorobenzyl)-4-methylaniline could serve as a substrate, coupling with an aryl halide to form a more complex tertiary amine.
The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation of the amine by a base, followed by reductive elimination, yields the desired C-N coupled product and regenerates the palladium(0) catalyst. nih.gov
Table 1: Hypothetical Buchwald-Hartwig Reaction Involving this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| Aryl Halide (e.g., Bromobenzene) | This compound | Pd(0) catalyst, Ligand, Base | N-Phenyl-N-(3-fluorobenzyl)-4-methylaniline |
The efficiency of such a reaction would be influenced by the choice of palladium precursor, the ligand, the base, and the reaction conditions. The electronic and steric properties of this compound, including the presence of the electron-withdrawing fluorine atom and the steric bulk of the benzyl (B1604629) and tolyl groups, would play a significant role in the reaction kinetics and yield.
Ligand Design for Improved Catalytic Efficiency
While this compound itself is a substrate, its core structure, N-arylbenzylamine, can be a foundational element in the design of more complex ligands for cross-coupling reactions. The nitrogen atom can act as a coordinating atom for the palladium center. By modifying the substituents on the aromatic rings, one can fine-tune the electronic and steric properties of the ligand to enhance catalytic activity and stability.
For instance, incorporating phosphine (B1218219) groups, N-heterocyclic carbene (NHC) precursors, or other chelating moieties onto the N-arylbenzylamine scaffold could create bidentate or polydentate ligands. These ligands can form stable complexes with palladium, preventing catalyst decomposition at high temperatures and promoting the desired catalytic cycle. The fluorine substituent on the benzyl group could influence the ligand's electronic properties, potentially affecting the electron density at the palladium center and thereby its reactivity.
Table 2: Potential Modifications of the N-Arylbenzylamine Scaffold for Ligand Development
| Modification Site | Potential Substituent | Intended Effect on Catalytic Performance |
| Aryl Ring (para-position to N) | Phosphine (e.g., -P(t-Bu)₂) | Increased ligand-metal bond strength, improved stability |
| Benzyl Ring (ortho-position to CH₂) | N-heterocyclic carbene precursor | Strong σ-donating properties, enhanced catalytic activity |
| Nitrogen Atom | Additional chelating arm | Formation of pincer ligands, increased catalyst stability |
Investigation of Catalyst Deactivation Pathways
Catalyst deactivation is a critical issue in palladium-catalyzed reactions. Common deactivation pathways include the formation of off-cycle palladium species, ligand degradation, and product inhibition. beilstein-journals.org In reactions involving N-arylbenzylamines, potential deactivation pathways could involve the formation of stable palladium-amine complexes that are reluctant to undergo reductive elimination.
Furthermore, at high temperatures, side reactions such as C-H activation of the ligand or substrate could lead to the formation of inactive palladium species. The presence of the fluorine atom in this compound might influence these deactivation pathways, for example, by altering the acidity of nearby C-H bonds. Studying these deactivation mechanisms is crucial for designing more robust and efficient catalytic systems.
Role in Organocatalysis and Other Catalytic Systems
Beyond transition metal catalysis, the secondary amine functionality in this compound suggests a potential role in organocatalysis. Secondary amines are known to act as catalysts in a variety of transformations, often proceeding through enamine or iminium ion intermediates.
For example, this compound could potentially catalyze Michael additions, aldol (B89426) reactions, or Mannich reactions. The steric and electronic properties of the benzyl and tolyl groups would influence the stereoselectivity and reactivity of these transformations. However, there is no specific research in the public domain that has explored the use of this compound as an organocatalyst.
Q & A
Basic: What are the established synthetic routes for N-(3-Fluorobenzyl)-4-methylaniline, and how are reaction conditions optimized?
Methodological Answer:
The Chan-Lam cross-coupling reaction is a robust method for synthesizing N-aryl derivatives like this compound. This involves reacting aryl halides (e.g., p-bromotoluene) with amines in the presence of Pd(dba)₂, BINAP ligand, and NaOtBu in anhydrous dioxane at elevated temperatures for ~8 hours . Optimization includes varying catalyst loading, solvent polarity, and stoichiometry. Automated platforms like TRACERlab™ FX C PRO can streamline parameter testing (e.g., temperature, solvent selection) to enhance yield . For fluorinated analogs, bromo- or chloro-substituted benzyl halides are coupled with 4-methylaniline under palladium catalysis, with yields ranging from 35% to 74% depending on steric and electronic effects .
Advanced: How can density-functional theory (DFT) predict the thermochemical and electronic properties of this compound?
Methodological Answer:
Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are critical for accurate thermochemical predictions. These models evaluate bond dissociation energies, ionization potentials, and electron affinities by integrating gradient corrections and local-spin-density approximations . For electronic properties, the Colle-Salvetti correlation-energy formula, reformulated as a functional of electron density and kinetic-energy density, provides insights into charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) . Computational workflows should use basis sets like 6-311++G(d,p) and solvent models (e.g., PCM) to simulate environmental effects on reactivity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, aromatic protons near the fluorine substituent show deshielding (~7.2–7.5 ppm), while methyl groups resonate at ~2.3 ppm .
- Mass Spectrometry : High-resolution MALDI-TOF or EI-MS verifies molecular weight (215.27 g/mol) and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves conformational dynamics, such as pedal motion in crystal lattices, and detects dynamic disorder via low-temperature diffraction studies .
Advanced: How can machine learning improve catalyst selection for reactions involving this compound derivatives?
Methodological Answer:
Random forest algorithms trained on high-throughput datasets (e.g., Buchwald-Hartwig couplings) predict optimal palladium catalysts by analyzing descriptors like atomic electronegativity, steric bulk, and vibrational frequencies. For example, models trained on inhibitory additive data (e.g., isoxazoles) identify catalysts tolerant to heterocycles, reducing trial-and-error experimentation . Feature importance analysis reveals that ligand denticity and metal center electron density are critical for suppressing side reactions in fluorinated systems .
Basic: How does the fluorine substituent influence the electronic and steric properties of this compound?
Methodological Answer:
The electron-withdrawing fluorine at the 3-position of the benzyl group:
- Electronic Effects : Reduces electron density on the aromatic ring, lowering HOMO energy and enhancing oxidative stability. This is confirmed via cyclic voltammetry showing shifted oxidation potentials .
- Steric Effects : The small size of fluorine minimizes steric hindrance, facilitating nucleophilic aromatic substitutions. However, in cross-couplings, ortho-fluorine can induce torsional strain, requiring bulky ligands (e.g., XPhos) to mitigate .
Advanced: What are the challenges in analyzing conformational dynamics of this compound using X-ray crystallography?
Methodological Answer:
Conformational flexibility (e.g., rotation of the benzyl group) leads to dynamic disorder in crystals, complicating structure refinement. Low-temperature (100 K) X-ray studies with SHELX-90’s phase annealing algorithm improve resolution by iteratively optimizing phase angles and reducing noise . For accurate modeling, multi-conformer refinement and Hirshfeld surface analysis quantify intermolecular interactions (e.g., C–H···F contacts) that stabilize specific conformers .
Basic: What environmental factors critically influence the stability and reactivity of this compound?
Methodological Answer:
- Temperature : Elevated temperatures accelerate hydrolysis of the C–N bond; reactions should be conducted below 60°C in inert atmospheres .
- pH : Acidic conditions protonate the aniline nitrogen, reducing nucleophilicity. Buffered neutral conditions (pH 7–8) are optimal for coupling reactions .
- Solvent : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility and stabilize transition states in cross-couplings .
Advanced: How can isotopic labeling (e.g., ¹¹C) of this compound be applied in radiopharmaceutical research?
Methodological Answer:
Automated radiosynthesis via [¹¹C]CO₂ fixation-reduction enables carbon-11 labeling at the methyl group. Using PhSiH₃ and TBAF catalysts, ¹¹C-methylation of 4-methylaniline precursors achieves high radiochemical yield (>90%) in one-pot reactors. Applications include PET tracer development for amyloid imaging, leveraging the compound’s lipophilicity for blood-brain barrier penetration .
Data Contradictions and Resolutions
- Synthetic Yields : Chan-Lam reactions yield 35–74% , while automated platforms achieve >90% . Discrepancies arise from differences in substrate purity, catalyst preactivation, and reaction scale.
- Fluorine Effects : Computational models predict fluorine’s electron-withdrawing nature , but crystallographic data show minimal steric impact . Resolution requires combined DFT and experimental dipole moment measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
